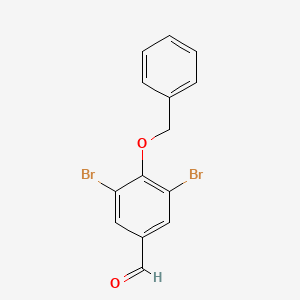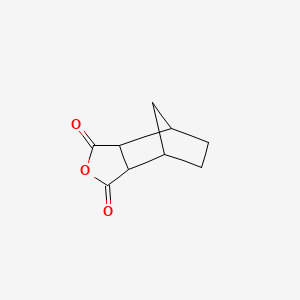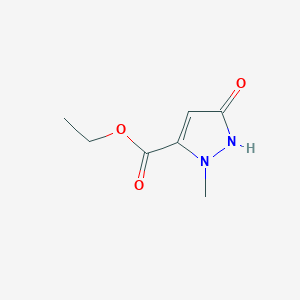
Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 40711-34-0. It has a molecular weight of 170.17 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides could be obtained from the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . These could then be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .
Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is represented by the Inchi Code: 1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)8-9(5)2/h4H,3H2,1-2H3,(H,8,10) .
Applications De Recherche Scientifique
Medicinal Chemistry
- Methods : Synthesis often involves multicomponent reactions, cycloadditions, or cyclocondensations .
- Results : Derivatives of this compound have shown a range of biological activities, including antibacterial and anti-inflammatory properties .
Agrochemistry
- Methods : The compound is incorporated into larger molecules that disrupt biological pathways in pests .
- Results : Specific derivatives have been used to create compounds with herbicidal properties, as indicated by established tolerances for residues in crops .
Coordination Chemistry
- Methods : The pyrazole moiety coordinates to metals, forming complexes that can be characterized by various spectroscopic techniques .
Organometallic Chemistry
- Methods : It is used in reactions with metal-organic frameworks and as a building block for creating new organometallic structures .
Chemical Synthesis
- Methods : Employed in various organic reactions, including cycloadditions and nucleophilic substitutions, to create diverse chemical structures .
Analytical Chemistry
- Methods : It may be used in chromatography or spectrometry as a comparison standard due to its well-defined structure and properties .
Material Science
- Methods : It’s incorporated into polymers or small molecules that exhibit unique optical or electronic properties .
Biochemistry
- Methods : The compound is modified to interact with specific enzymes, affecting their activity in a controlled manner .
Environmental Chemistry
- Methods : Derivatives of this compound are used as reagents in assays to detect the presence of specific contaminants .
Nanotechnology
- Methods : The compound is used in the controlled synthesis of nanoparticles with desired sizes and shapes .
Pharmacology
- Methods : The compound’s derivatives are designed to encapsulate or bind to drugs, enhancing their delivery to target sites .
Synthetic Organic Chemistry
- Methods : It’s employed in various organic transformations as a reactant or catalyst to create novel chemical reactions .
Green Chemistry
- Methods : It’s involved in reactions that use non-toxic catalysts like Amberlyst-70 and aims for a simple reaction workup .
Heterocyclic Chemistry
- Methods : Employed in [3+2] cycloadditions and dehydrogenative coupling reactions to form pyrazoles and related structures .
Catalysis
- Methods : It’s modified to create ligands for metal complexes that catalyze various organic reactions .
Drug Discovery
Synthetic Methodology
- Methods : It’s a reactant in novel organic transformations, expanding the chemist’s toolkit for building complex molecules .
Pharmacokinetics
Propriétés
IUPAC Name |
ethyl 2-methyl-5-oxo-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)8-9(5)2/h4H,3H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBWWRQULHMZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348665 | |
| Record name | ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |
CAS RN |
40711-34-0 | |
| Record name | Ethyl 2,5-dihydro-2-methyl-5-oxo-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40711-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





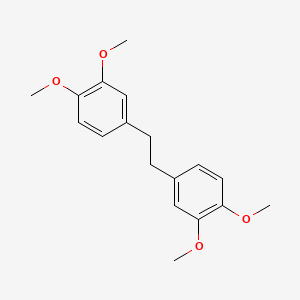

![(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B1596467.png)
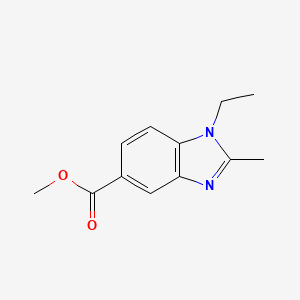
![2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid](/img/structure/B1596469.png)

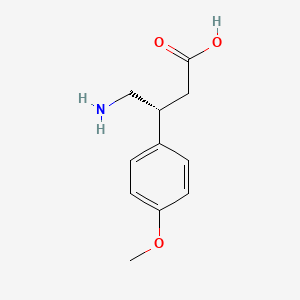
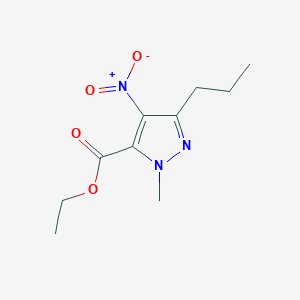
![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596477.png)

